4-Methylpenta-2,3-dienoic acid
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Overview
Description
4-Methylpenta-2,3-dienoic acid is an organic compound with the molecular formula C6H8O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpenta-2,3-dienoic acid typically involves the use of conjugated diene precursors. One common method includes the reaction of 3-methyl-1,3-butadiene with carbon monoxide and water under high pressure and temperature conditions. This process yields the desired acid through a series of intermediate steps involving hydroformylation and subsequent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpenta-2,3-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the conjugated diene system into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed:
Oxidation: Formation of 4-methyl-2,3-pentadienone.
Reduction: Formation of 4-methylpentane.
Substitution: Formation of halogenated derivatives such as 4-bromo-4-methylpent-2-enoic acid.
Scientific Research Applications
4-Methylpenta-2,3-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylpenta-2,3-dienoic acid involves its interaction with specific molecular targets. The conjugated diene system allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
- 3-Methyl-2,4-pentadienoic acid
- 2-Methylpenta-3,4-dienoic acid
- 3-Ethyl-2-methylpenta-2,4-dienoic acid
Comparison: 4-Methylpenta-2,3-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fourth position.
Properties
CAS No. |
60221-74-1 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-methylpent-3-enoate |
InChI |
InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3 |
InChI Key |
XZWWIRTVQPJTML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[CH+]C(=O)[O-])C |
Origin of Product |
United States |
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